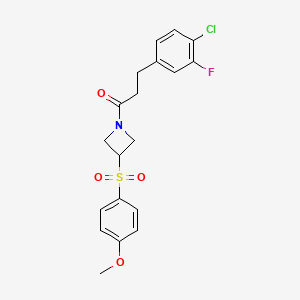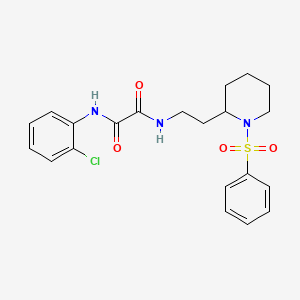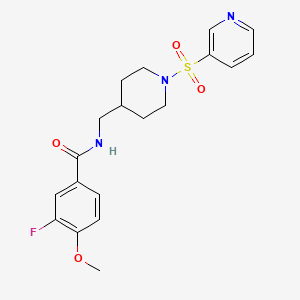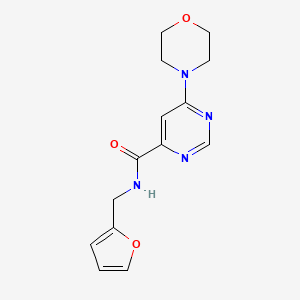
N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide” is a complex organic molecule. It contains several functional groups, including an indole group, a naphthamide group, and a tolyl group . The tolyl group is a functional group related to toluene and is commonly found in the structure of diverse chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The tolyl group, for instance, can generate three possible structural isomers: ortho, meta, and para .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, acid anhydrides can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
One application involves the use of derivatives for the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. A derivative, [18F]FDDNP, utilized in positron emission tomography, demonstrates the potential for non-invasive diagnostic assessments and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002) [https://consensus.app/papers/localization-tangles-betaamyloid-plaques-brains-living-shoghijadid/51c16de4122d5ed58cc60b57aa80e17b/?utm_source=chatgpt].
Cognitive Enhancement
Another study explores the antiamnestic and antihypoxic activities of derivatives, showcasing their utility in reversing amnesia and protecting against hypoxia. This suggests potential applications in treating cognitive impairments (Ono et al., 1995) [https://consensus.app/papers/studies-cognitive-enhancing-agents-antihypoxic-ono/8089cbf9f0485fafb97e943dc253edc2/?utm_source=chatgpt].
Antimicrobial and Antifungal Activities
Compounds derived from this chemical structure have been found to exhibit antimicrobial and antifungal activities. This includes a novel myxobacterial strain producing indolyl thiazolyl ketones, showing weak activity against yeasts, filamentous fungi, and some bacteria (Jansen et al., 2014) [https://consensus.app/papers/indothiazinone-indolyl-thiazolyl-ketone-myxobacterium-jansen/de374864885252bab5ec2d4f8ddb9fbb/?utm_source=chatgpt].
Organic Solar Cells
In materials science, derivatives of N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide have been investigated for their potential applications in organic solar cells. Studies on core-substituted naphthalene diimides (NDI) highlight their promising optoelectronic properties for solar energy conversion (Fernando et al., 2014) [https://consensus.app/papers/tuning-organic-solar-cell-performance-acceptor-fernando/be11ed1c11ee5ab2b6a37ae29b9e35b6/?utm_source=chatgpt].
Enantioselective Synthesis
The compound and its derivatives have been used in the asymmetric synthesis of enantiopure arylethylamines, contributing to the development of calcimimetic agents. This showcases its role in facilitating the synthesis of therapeutically relevant compounds (Ou et al., 2013) [https://consensus.app/papers/synthesis-amines-spiroboratecatalyzed-reduction-pure-ou/938278a420db5f7eac20c786b32db6ea/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O2S/c1-21-7-6-10-25(17-21)32-29(34)20-36-28-19-33(27-12-5-4-11-26(27)28)16-15-31-30(35)24-14-13-22-8-2-3-9-23(22)18-24/h2-14,17-19H,15-16,20H2,1H3,(H,31,35)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAGAHTIXIXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2858279.png)


![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2858285.png)
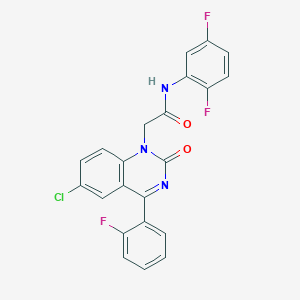

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)
